2-Cyano-5-(3-nitrophenyl)phenol
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Overview
Description
2-Cyano-5-(3-nitrophenyl)phenol is an aromatic compound characterized by the presence of a cyano group (-CN) and a nitrophenyl group (-NO2) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(3-nitrophenyl)phenol typically involves the nitration of a suitable precursor followed by the introduction of the cyano group. One common method is the nitration of 2-cyano-5-phenylphenol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall productivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(3-nitrophenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
2-Cyano-5-(3-nitrophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(3-nitrophenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the cyano and nitro groups can influence its reactivity and binding affinity to these targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-phenylphenol: Lacks the nitro group, which may result in different chemical and biological properties.
3-Nitrophenol: Contains the nitro group but lacks the cyano group, leading to different reactivity and applications.
2-Cyano-4-nitrophenol: A positional isomer with the nitro group in a different location, which can affect its chemical behavior and applications.
Uniqueness
2-Cyano-5-(3-nitrophenyl)phenol is unique due to the specific combination of the cyano and nitro groups on the phenol ring
Properties
IUPAC Name |
2-hydroxy-4-(3-nitrophenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(6-9)15(17)18/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKNIWYVWQEVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684777 |
Source
|
Record name | 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-03-9 |
Source
|
Record name | 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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